molecular formula C29H25N3O5S B2363999 N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate CAS No. 381731-69-7

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate

Cat. No. B2363999
M. Wt: 527.6
InChI Key: WQLNKKJFNDBBJN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thienopyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of research applications.

Scientific Research Applications

Antifungal Applications

Research on pyrimidine derivatives, such as dimethylpyrimidin-derivatives, has shown promising antifungal effects against various types of fungi, including Aspergillus terreus and Aspergillus niger. These compounds have been synthesized and tested for their biological activity, indicating potential for development into useful antifungal agents (Jafar et al., 2017).

Synthesis and Chemical Reactivity

The synthesis of novel pyrimidine derivatives and their reactivity has been explored for developing various pharmacological and biological activities. For instance, the conversion of chalcones into pyrimidin-2-amines and further into complex compounds has been documented, showcasing the chemical versatility and potential application of these compounds in creating bioactive molecules (Jadhav et al., 2022).

Antiproliferative and Antitumor Activity

N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have been designed and prepared as potential dual inhibitors of CLK1 and DYRK1A kinases, indicating their application in the development of new pharmacological inhibitors. These compounds exhibit inhibitory potency against protein kinases involved in cancer progression, highlighting their potential antiproliferative and antitumor activities (Loidreau et al., 2013).

Corrosion Inhibition

Pyrimidine derivatives have also been studied for their inhibitive action against corrosion of metals in acidic environments. These studies show that pyrimidine compounds can act as mixed-type inhibitors, offering protection by adsorbing onto metal surfaces and thus preventing corrosion. This application is significant in industries where metal corrosion is a concern, such as petroleum and construction (Yadav et al., 2015).

Antiangiogenic Potential

Pyrimidine derivatives derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine have been explored for their antiangiogenic potential. Docking studies suggest significant binding energy with VEGFR-2 kinase, indicating their promise as potent antiangiogenic compounds. This research opens avenues for developing new therapeutic agents targeting angiogenesis, a key process in tumor growth and metastasis (Jafar & Hussein, 2021).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS.C2H2O4/c1-31-22-14-12-19(13-15-22)16-17-28-26-23-18-24(20-8-4-2-5-9-20)32-27(23)30-25(29-26)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-15,18H,16-17H2,1H3,(H,28,29,30);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNKKJFNDBBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate

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